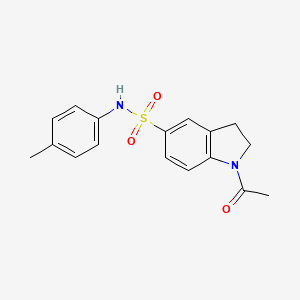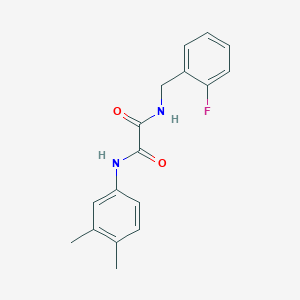![molecular formula C17H25N3 B4240350 N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine](/img/structure/B4240350.png)
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine
Descripción general
Descripción
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine, also known as EBMC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EBMC is a member of the class of benzimidazole compounds, which have been found to exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory properties. In
Mecanismo De Acción
The exact mechanism of action of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine is not fully understood. However, studies have suggested that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine may exert its antiviral effects by inhibiting viral entry and replication. N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by suppressing the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine can inhibit the replication of hepatitis B virus and HIV by suppressing viral entry and replication. N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. These findings suggest that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has potential therapeutic applications in the treatment of viral infections, cancer, and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine in lab experiments is its potential therapeutic applications in the treatment of viral infections, cancer, and inflammatory diseases. Additionally, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of using N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine. One area of research could focus on optimizing the synthesis method of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine to improve the yield and purity of the compound. Additionally, further studies could investigate the mechanism of action of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine in more detail to better understand its antiviral, anticancer, and anti-inflammatory properties. Another area of research could focus on developing novel formulations of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine to improve its solubility and bioavailability. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine in the treatment of viral infections, cancer, and inflammatory diseases.
Aplicaciones Científicas De Investigación
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has been found to exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory properties. In vitro studies have shown that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine can inhibit the replication of hepatitis B virus and human immunodeficiency virus (HIV). N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has also been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. These findings suggest that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has potential therapeutic applications in the treatment of viral infections and cancer.
Propiedades
IUPAC Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]-N-methylcyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-3-20-16-12-8-7-11-15(16)18-17(20)13-19(2)14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWDSFXZRGXNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN(C)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-[(cyclopropylcarbonyl)(methyl)amino]benzamide](/img/structure/B4240278.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4240286.png)
![({1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4240288.png)
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4240297.png)
![N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240307.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4240308.png)
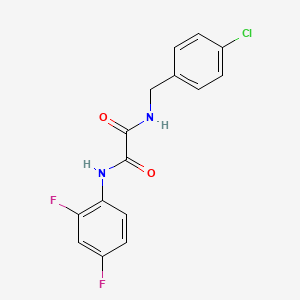
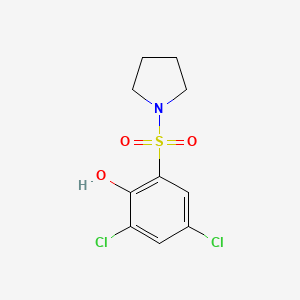
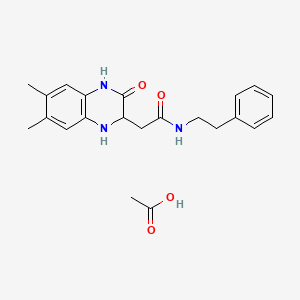
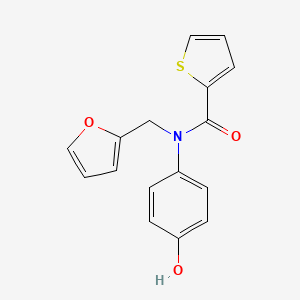
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4240354.png)
